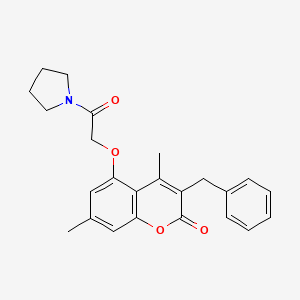![molecular formula C14H13N3O B3562838 5-Benzyl-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3562838.png)
5-Benzyl-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
Descripción general
Descripción
5-Benzyl-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is facilitated by various catalysts and solvents under controlled temperature and pressure conditions. The process can be optimized using ultrasonic-assisted synthesis to enhance yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production. Continuous flow reactors and automated synthesis platforms can be employed to achieve large-scale production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-2-methylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Aplicaciones Científicas De Investigación
5-Benzyl-2-methylpyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs).
Medicine: Explored as an antitumor agent due to its cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-2-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and exerting its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol
- 5-Benzyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Uniqueness
5-Benzyl-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its benzyl and methyl groups contribute to its binding affinity and selectivity towards molecular targets, making it a promising candidate for further development in medicinal chemistry .
Propiedades
IUPAC Name |
5-benzyl-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-7-13-15-12(9-14(18)17(13)16-10)8-11-5-3-2-4-6-11/h2-7,9,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQMBJRFPGOTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide](/img/structure/B3562758.png)
![7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one](/img/structure/B3562772.png)

![2-oxo-N-(2-oxo-1,3-benzoxathiol-5-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3562792.png)
![N-(4-methoxyphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide](/img/structure/B3562802.png)
![2-oxo-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3562808.png)
![N-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3562811.png)
![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B3562818.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3562819.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3562827.png)
![2-[3-(4-Methoxyphenyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3562828.png)
![N-(4-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B3562832.png)
![3-(4-chlorophenyl)-5-(methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3562846.png)

